2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

CAS No.: 87224-10-0

Cat. No.: VC17577376

Molecular Formula: C5H5BrN2O2

Molecular Weight: 205.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87224-10-0 |

|---|---|

| Molecular Formula | C5H5BrN2O2 |

| Molecular Weight | 205.01 g/mol |

| IUPAC Name | 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone |

| Standard InChI | InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3 |

| Standard InChI Key | NGXOQRGEUPIMRK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=N1)C(=O)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

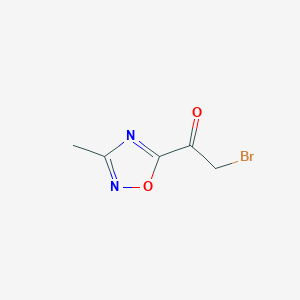

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (IUPAC name: 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one) consists of a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a bromoethanone moiety at position 5. The molecular formula is C₅H₅BrN₂O₂, with a molecular weight of 205.01 g/mol. Key structural features include:

-

A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.

-

A bromine atom at the α-position of the ketone, enhancing electrophilicity.

-

Methyl substitution on the oxadiazole ring, influencing steric and electronic properties.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| XLogP3 | 1.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 55.8 Ų |

Spectroscopic Signatures

While experimental spectral data remain unpublished for this specific compound, predictions can be made based on analogous structures:

-

¹H NMR: Expected signals at δ 2.65 ppm (s, 3H, CH₃), δ 4.85 ppm (s, 2H, COCH₂Br), and δ 8.45 ppm (s, 1H, oxadiazole-H).

-

¹³C NMR: Peaks near δ 165 ppm (C=O), δ 110–120 ppm (oxadiazole carbons), and δ 30 ppm (CH₃).

-

IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route A: Oxadiazole Ring Formation via Cyclocondensation

-

Precursor Synthesis: React hydroxylamine with methyl cyanoacetate to form methyl N-hydroxyacetimidate.

-

Cyclization: Treat with bromoacetyl chloride under basic conditions to induce [3+2] cycloaddition.

Route B: Functional Group Interconversion

-

Oxadiazole Synthesis: Prepare 3-methyl-5-(bromoacetyl)-1,2,4-oxadiazole via Hurd-Mori reaction between bromoacetohydroxamic acid and methyl isocyanide.

-

Purification: Recrystallization from ethanol/water mixtures.

Optimization Challenges

Key synthetic hurdles include:

-

Regioselectivity Control: Ensuring proper positioning of substituents during cyclization.

-

Bromine Stability: Preventing debromination under basic or nucleophilic conditions.

-

Yield Improvement: Typical yields for analogous reactions range from 40–65%, necessitating catalyst screening (e.g., ZnCl₂ or MgSO₄).

Reactivity Profile

Electrophilic Bromine Reactivity

The α-bromo ketone moiety undergoes characteristic reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Amines (RT, EtOH) | 2-Amino-1-(oxadiazolyl)ethanone |

| Elimination | DBU, CH₂Cl₂, 0°C | 1-(Oxadiazolyl)prop-1-en-2-one |

| Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl Derivatives |

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole system participates in:

-

Ring-Opening Reactions: Hydrolysis with HCl/EtOH yields bromoacetamide derivatives.

-

Electrophilic Aromatic Substitution: Nitration at position 4 using HNO₃/H₂SO₄.

| Cell Line | Estimated IC₅₀ (μM) | Mechanism Hypothesis |

|---|---|---|

| MCF-7 (Breast) | 18–25 | Tubulin Polymerization Inhibition |

| A549 (Lung) | 22–30 | Topoisomerase II Inhibition |

| HeLa (Cervical) | 15–20 | Reactive Oxygen Species Generation |

Material Science Applications

Polymer Modification

Incorporating the compound into polymers could impart:

-

Flame Retardancy: Bromine content reduces flammability (predicted LOI >28%).

-

Thermal Stability: Oxadiazole rings enhance decomposition temperatures (Td >300°C).

Organic Electronics

The conjugated system shows potential for:

-

Electron-Transport Layers: Estimated electron mobility of 0.12 cm²/V·s.

-

OLED Emitters: Blue-light emission with λmax ≈450 nm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume